4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Overview
Description
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide is a chemical compound with the molecular formula C8H11Br3N2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Mechanism of Action
Mode of Action
It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Analysis
Biochemical Properties
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in some cell types, this compound has been observed to modulate the activity of transcription factors, which are proteins that control the expression of specific genes . This modulation can lead to changes in the levels of various proteins and metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in either inhibition or activation of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of mRNA and proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response . Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, which are essential for DNA and RNA synthesis . These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide typically involves multistep reactions. One common method includes the bromination of 1,7-naphthyridine followed by hydrogenation to introduce the tetrahydro functionality. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and hydrogen gas in the presence of a palladium catalyst for the hydrogenation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-em
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUXUGLBBLKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Br.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-21-3 | |
Record name | 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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